molecular formula C23H22N2O3 B15078230 N'-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide CAS No. 303083-90-1

N'-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide

Cat. No.: B15078230
CAS No.: 303083-90-1
M. Wt: 374.4 g/mol
InChI Key: JEGWBWXTZYSLIZ-BUVRLJJBSA-N
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Description

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group, a methoxy group, and a benzylidene moiety attached to a methylbenzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide typically involves the condensation reaction between 4-methylbenzohydrazide and 4-(benzyloxy)-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Known for its anticancer activity as a MEK inhibitor.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands with antimicrobial properties.

Uniqueness

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit multiple biological activities makes it a versatile compound for various applications .

Properties

CAS No.

303083-90-1

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C23H22N2O3/c1-17-8-11-20(12-9-17)23(26)25-24-15-19-10-13-21(22(14-19)27-2)28-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+

InChI Key

JEGWBWXTZYSLIZ-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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